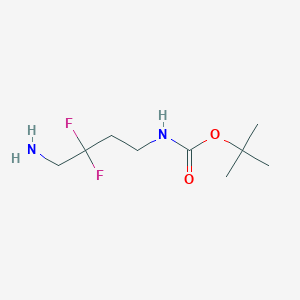
Carbamate de tert-butyle N-(4-amino-3,3-difluorobutyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it useful in various chemical reactions and applications.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Studied for its potential use in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential as a prodrug, where the carbamate group is cleaved in vivo to release the active drug.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Used in the synthesis of specialty chemicals and intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3,3-difluorobutyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives with functional groups like ketones or aldehydes.
Reduction: Reduced derivatives with primary or secondary amines.
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate involves the cleavage of the carbamate group under physiological conditions to release the active amine. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
- tert-butyl N-(4-amino-3-(trifluoromethyl)phenyl)carbamate
- tert-butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate
- tert-butyl N-(2-aminophenyl)carbamate
Uniqueness:
- The presence of the 3,3-difluorobutyl group imparts unique steric and electronic properties to the compound, making it distinct from other carbamates.
- The difluoro substitution enhances the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
This detailed article provides a comprehensive overview of tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13-5-4-9(10,11)6-12/h4-6,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXXEOUAHXYGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
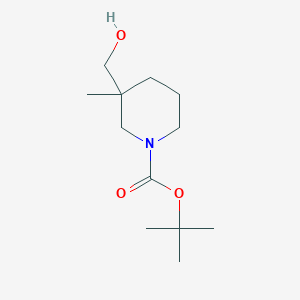
![2-(4-chlorophenoxy)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2429165.png)
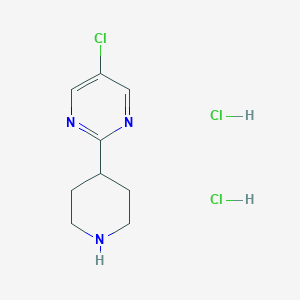
![5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B2429167.png)
![4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2429170.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2429171.png)
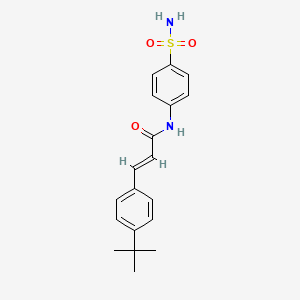
![TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE](/img/structure/B2429173.png)
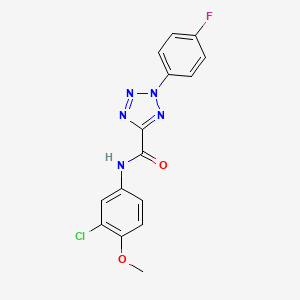
![N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2429176.png)
![3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B2429178.png)
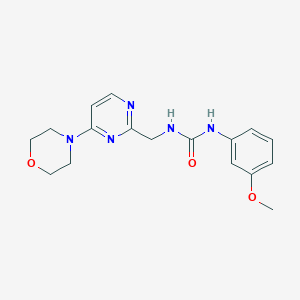
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one,oxalic acid](/img/structure/B2429181.png)
![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)
